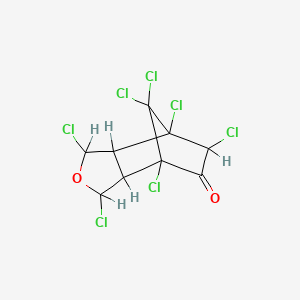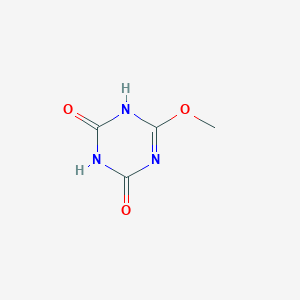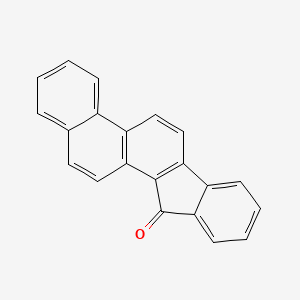![molecular formula C18H19N5O3S B14172783 1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea CAS No. 153790-56-8](/img/structure/B14172783.png)
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea is a complex organic compound with a unique structure that combines several functional groups, including imino, oxo, and thiophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiophenyl-substituted chromenone with an appropriate urea derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea involves its interaction with specific molecular targets and pathways. The compound’s imino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The thiophenyl group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Dihydropyrimidin-2(1H)-ones: These compounds are synthesized using similar multicomponent reactions and have various biological applications.
Uniqueness
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea is unique due to its combination of functional groups and the presence of the thiophenyl moiety, which imparts specific chemical and biological properties
Propiedades
Número CAS |
153790-56-8 |
|---|---|
Fórmula molecular |
C18H19N5O3S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(4-imino-8,8-dimethyl-6-oxo-5-thiophen-2-yl-7,9-dihydro-5H-chromeno[2,3-d]pyrimidin-3-yl)urea |
InChI |
InChI=1S/C18H19N5O3S/c1-18(2)6-9(24)12-10(7-18)26-16-14(13(12)11-4-3-5-27-11)15(19)23(8-21-16)22-17(20)25/h3-5,8,13,19H,6-7H2,1-2H3,(H3,20,22,25) |
Clave InChI |
WDKLUUYPORTBSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)N=CN(C3=N)NC(=O)N)C4=CC=CS4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)


![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)



![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
